N-[1-(2-aminoethyl)piperidin-4-yl]butanamide
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Overview
Description
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide is a chemical compound with the molecular formula C11H23N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminoethyl group and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]butanamide typically involves the reaction of 1-(2-aminoethyl)piperidine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-[1-(2-aminoethyl)piperidin-4-yl]butanoic acid.
Reduction: Formation of N-[1-(2-aminoethyl)piperidin-4-yl]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group may facilitate binding to these targets, while the butanamide moiety may contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide: A fentanyl analog with similar structural features.
N-[1-(2-aminoethyl)piperidin-4-yl]butyramide: A closely related compound with a butyramide group instead of butanamide.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-11(15)13-10-4-7-14(8-5-10)9-6-12/h10H,2-9,12H2,1H3,(H,13,15) |
InChI Key |
SACZURZTFCZGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
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